

An In-Depth Technical Guide to the Benzoxazinorifamycin Structure of Rifalazil

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Compound of Interest

Compound Name: *Rifalazil*

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This technical guide provides a comprehensive overview of **Rifalazil**, a potent benzoxazinorifamycin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core structural features of **Rifalazil**, its mechanism of action, and key experimental data.

Introduction to Rifalazil

Rifalazil, also known as KRM-1648, is a semi-synthetic derivative of rifamycin S and a member of the ansamycin class of antibiotics.[1] It is distinguished by its unique benzoxazinorifamycin structure, which contributes to its potent antimicrobial activity against a broad spectrum of bacteria.[2][3] **Rifalazil** has demonstrated high potency against mycobacteria, including *Mycobacterium tuberculosis*, as well as other pathogens such as *Chlamydia trachomatis* and *Clostridioides difficile*. [4][5] Although its development was terminated in 2013 due to severe side effects, the study of its structure and mechanism of action continues to provide valuable insights for the development of new antimicrobial agents.[4]

The Benzoxazinorifamycin Core of Rifalazil

The chemical structure of **Rifalazil** is complex, featuring a macrocyclic ansa-bridge attached to a naphthoquinone core, which is fused to a benzoxazine ring.[6] This distinct four-ring structure is a hallmark of this new generation of ansamycins.[2][3]

IUPAC Name: (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,12,21,23-tetrahydroxy-27-methoxy-2,4,16,20,22,24,26-heptamethyl-10-[4-(2-methylpropyl)piperazin-1-

yl]-1,6,15-trioxo-1,2-dihydro-6H-2,7-(epoxypentadeca[4][7][8]trienoimino)[4]benzofuro[4,5-a]phenoxazin-25-yl acetate[4]

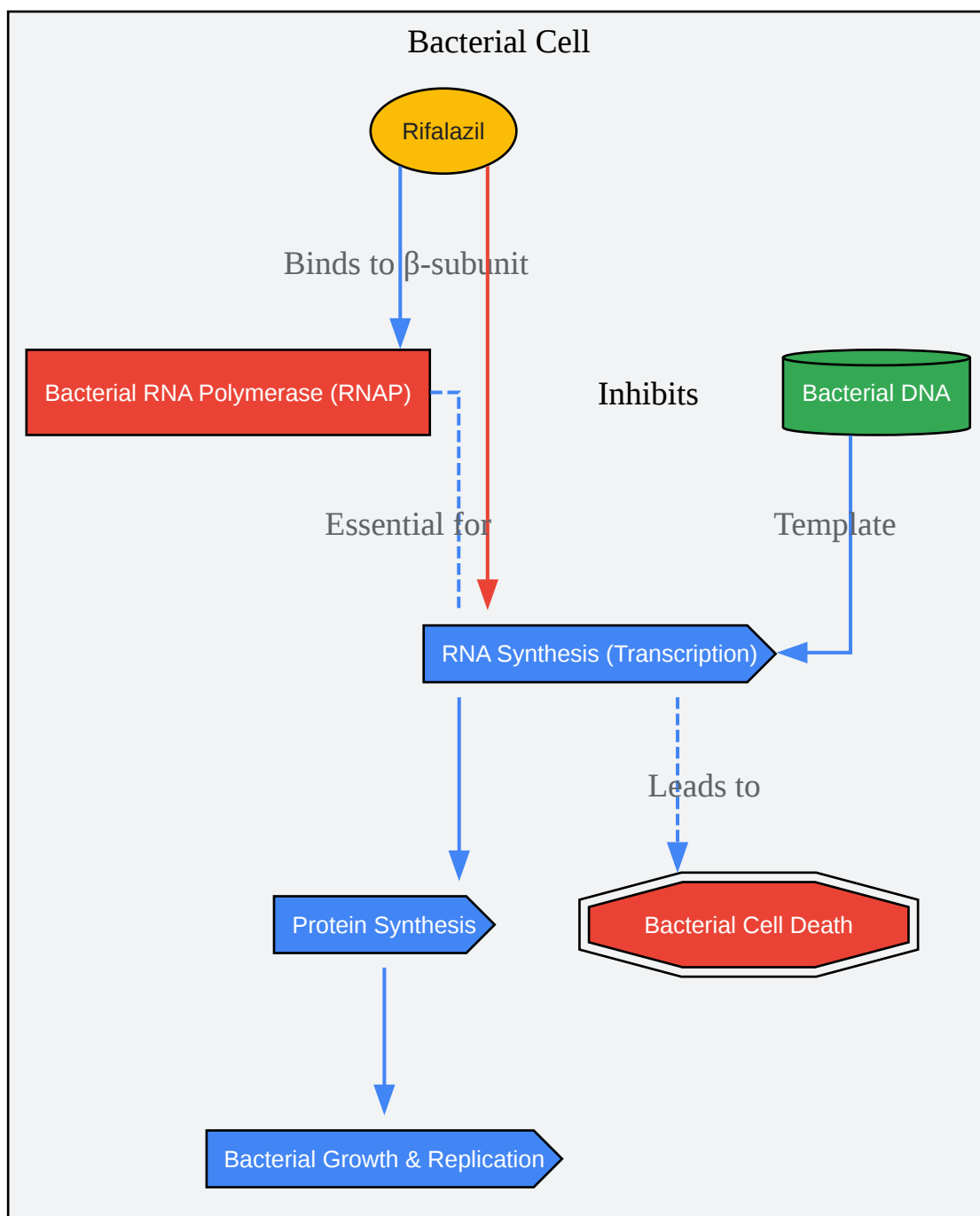
The benzoxazine ring modification, in particular, has been a key area of synthetic exploration to enhance the pharmacological properties of rifamycins.[9] Structure-activity relationship studies have shown that modifications to this part of the molecule can significantly impact binding affinity to the target enzyme and the overall efficacy of the drug.[6]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifalazil exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[5][10] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a fundamental process for bacterial survival.

The primary mechanism involves the high-affinity binding of **Rifalazil** to the β -subunit of the bacterial RNAP.[4][10] This binding occurs within a well-defined pocket on the enzyme, sterically blocking the path of the elongating RNA transcript.[6][8] This "steric-occlusion" mechanism effectively halts RNA synthesis, preventing the production of essential proteins and leading to bacterial cell death.[1][10]

The interaction of **Rifalazil** with the RNAP is highly specific to the prokaryotic enzyme, with a significantly lower affinity for the mammalian counterpart, which accounts for its selective antibacterial activity.[1]



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Mechanism of Action of **Rifalazil**.

Quantitative Data Summary

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

Rifalazil has demonstrated potent in vitro activity against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Rifalazil** against various microorganisms.

Microorganism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	Source(s)
Mycobacterium tuberculosis	-	64-fold more active than rifampin	[11]
Mycobacterium avium complex (MAC)	-	0.25 (MIC ₉₀)	[12]
Methicillin-susceptible Staphylococcus aureus	-	0.0078	[5]
Methicillin-resistant Staphylococcus aureus	-	0.0078	[5]
Streptococcus pneumoniae	-	0.0001	[5]
Clostridium difficile	-	0.0015	[5]
Helicobacter pylori	-	0.004	[5]
Chlamydia pneumoniae	0.00025 - 0.0025	0.000125	[5] [13]
Chlamydia trachomatis	0.00025 - 0.0025	0.00025	[5] [13]
Escherichia coli	-	16	[5]
Klebsiella pneumoniae	-	16	[5]

Pharmacokinetic Properties

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of **Rifalazil**.

Parameter	Value	Condition	Source(s)
Half-life ($t_{1/2}$)	~60 hours	Healthy volunteers	[11][14]
8.7 ± 2.7 hours	10 mg dose in TB patients	[14]	[14]
8.6 ± 3.6 hours	25 mg dose in TB patients	[14]	
C _{max}	13.5 ± 4.6 ng/mL	10 mg dose in TB patients	
26.4 ± 11.0 ng/mL	25 mg dose in TB patients	[14]	[14]
AUC	280.1 ± 119.7 ng·h/mL	10 mg dose in TB patients	
610.3 ± 253.4 ng·h/mL	25 mg dose in TB patients	[14]	
Metabolism	Major metabolites: 25-deacetyl-benzoxazinorifamycin and 32-hydroxy-benzoxazinorifamycin. Enzymes involved: B-esterase and CYP3A4.	Human	[2][15]
Food Effect	Systemic exposure (C _{max} and AUC) increased with increasing dietary fat content.	Healthy male volunteers	[16][17]

Clinical Trial Data

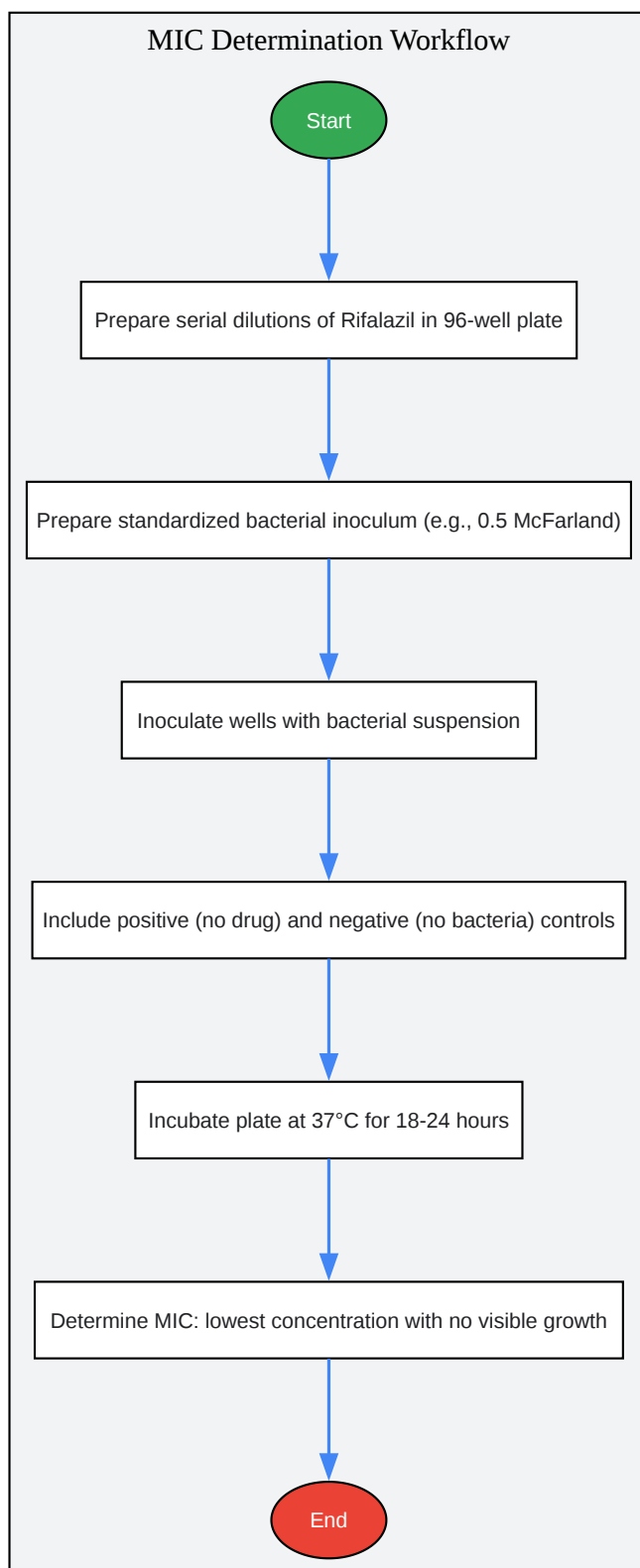
Rifalazil has been evaluated in clinical trials for various infectious diseases.

Indication	Phase	Key Findings	Source(s)
Pulmonary Tuberculosis	II	Once-weekly doses of 10 mg and 25 mg were well tolerated. Decreases in sputum CFU counts were comparable to standard therapy, but results were statistically inconclusive.	[11]
Uncomplicated Genital Chlamydia trachomatis Infection (Men)	II	A single 25 mg dose of rifalazil showed a clinical cure rate of 86% and a microbiological eradication rate of 85%, comparable to azithromycin.	[18]
Uncomplicated Genital Chlamydia trachomatis Infection (Women)	II	The microbiological cure rate for a single 25 mg dose of rifalazil was 84.8%, compared to 92.1% for azithromycin.	[19]
Peripheral Artery Disease (with C. pneumoniae seropositivity)	III	Rifalazil did not improve exercise performance or quality of life compared to placebo.	[20][21]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Rifalazil** against various bacterial strains is a critical measure of its in vitro potency. A generalized broth microdilution method is described below.



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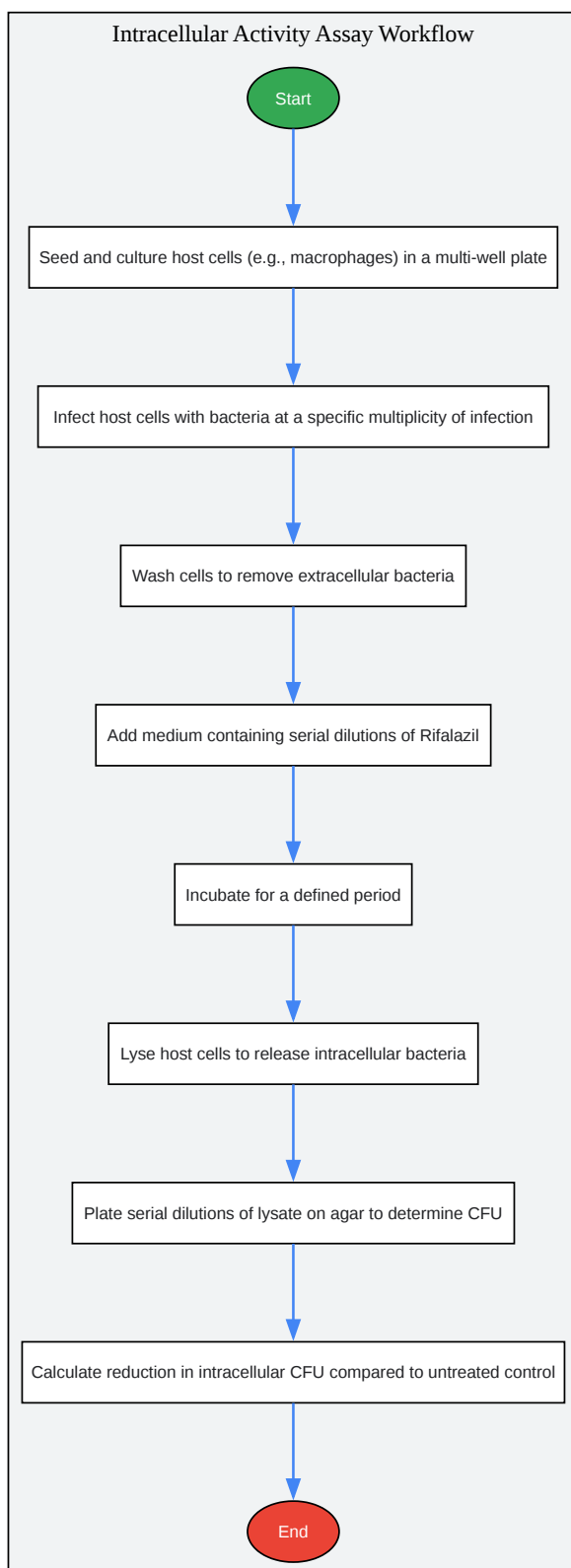
Generalized workflow for MIC determination.

Methodology:

- **Preparation of Antibiotic Dilutions:** A two-fold serial dilution of **Rifalazil** is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for mycobacteria) in a 96-well microtiter plate.[\[22\]](#)[\[23\]](#)
- **Inoculum Preparation:** A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.[\[22\]](#)
- **Inoculation:** Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.[\[24\]](#)
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). For mycobacteria, incubation times are significantly longer (7-14 days).[\[22\]](#)[\[24\]](#)
- **Result Interpretation:** The MIC is determined as the lowest concentration of **Rifalazil** that completely inhibits visible growth of the organism.[\[22\]](#)

Intracellular Activity Assay

Given **Rifalazil**'s efficacy against intracellular pathogens like Chlamydia and Mycobacterium, assessing its activity within host cells is crucial.



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Workflow for assessing intracellular activity.

Methodology:

- **Cell Culture:** Host cells, such as human macrophages (e.g., THP-1 derived), are seeded in a multi-well plate and allowed to adhere.[\[24\]](#)
- **Infection:** The cell monolayers are infected with the bacterial pathogen (e.g., Mycobacterium tuberculosis or Chlamydia trachomatis) at a predetermined multiplicity of infection.
- **Removal of Extracellular Bacteria:** After an incubation period to allow for phagocytosis, the monolayers are washed to remove any bacteria that have not been internalized.
- **Antibiotic Treatment:** Fresh culture medium containing serial dilutions of **Rifalazil** is added to the wells. An untreated control is also included.
- **Incubation:** The plates are incubated for a specified duration to allow the antibiotic to act on the intracellular bacteria.
- **Cell Lysis and Quantification:** At the end of the treatment period, the host cells are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU).[\[24\]](#)
- **Analysis:** The reduction in intracellular bacterial load in the **Rifalazil**-treated wells is calculated relative to the untreated control.[\[24\]](#)

Conclusion

Rifalazil stands out as a potent benzoxazinorifamycin with a well-defined mechanism of action targeting bacterial RNA polymerase. Its unique structure contributes to its impressive in vitro and in vivo activity against a range of clinically significant pathogens. While its clinical development was halted, the extensive research into its structure, mechanism, and antibacterial spectrum provides a valuable foundation for the rational design of new and improved rifamycin-class antibiotics. The data and protocols summarized in this guide offer a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.

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